

An In-depth Technical Guide to Benzyl 2-(aminomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Benzyl 2-(aminomethyl)piperidine-1-carboxylate

Cat. No.: B1349872

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-(aminomethyl)piperidine-1-carboxylate is a versatile bifunctional molecule increasingly utilized in medicinal chemistry and drug discovery. Its structure, featuring a piperidine scaffold, a primary amine, and a benzyloxycarbonyl (Cbz) protecting group, makes it a valuable building block for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics, particularly for neurological disorders and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

Benzyl 2-(aminomethyl)piperidine-1-carboxylate is characterized by a piperidine ring where the nitrogen atom is protected by a benzyloxycarbonyl group, and an aminomethyl substituent is present at the 2-position. This substitution pattern provides a chiral center, leading to the existence of (R)- and (S)-enantiomers.

Table 1: Physicochemical Properties of **Benzyl 2-(aminomethyl)piperidine-1-carboxylate**

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₂	[1]
Molecular Weight	248.32 g/mol	[1]
CAS Number	811842-18-9	[1]
Boiling Point	385.7 °C at 760 mmHg	[2]
Flash Point	187.1 °C	[2]
Density	1.125 g/cm ³	[2]
Refractive Index	1.55	[2]
Storage Temperature	2-8°C, protected from light	[2]

Note: Some physical properties may vary slightly depending on the specific enantiomeric form.

Synthesis and Experimental Protocols

While specific, detailed synthetic procedures for **Benzyl 2-(aminomethyl)piperidine-1-carboxylate** are not extensively published in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted piperidines. A common approach involves the modification of a pre-existing piperidine ring.

Proposed Synthetic Protocol:

This protocol is a representative method and may require optimization.

Objective: To synthesize **Benzyl 2-(aminomethyl)piperidine-1-carboxylate** from a suitable precursor.

Materials:

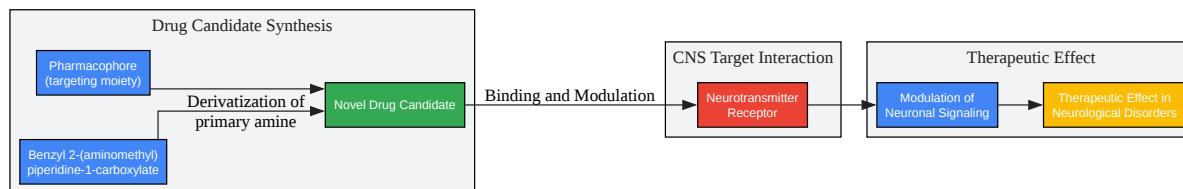
- (Piperidin-2-yl)methanamine
- Benzyl chloroformate (Cbz-Cl)
- A suitable base (e.g., triethylamine, diisopropylethylamine)

- Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
- Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (Piperidin-2-yl)methanamine in the anhydrous solvent. Cool the solution to 0°C using an ice bath.
- **Addition of Base:** Add the base to the solution with stirring.
- **Protection of the Piperidine Nitrogen:** Slowly add a solution of Benzyl chloroformate in the anhydrous solvent to the reaction mixture. The Cbz-Cl will selectively react with the more nucleophilic secondary amine of the piperidine ring over the primary amine of the aminomethyl group under controlled conditions.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
- **Extraction:** Extract the aqueous layer with the organic solvent. Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a

gradient of ethyl acetate in hexane) to obtain pure **Benzyl 2-(aminomethyl)piperidine-1-carboxylate**.

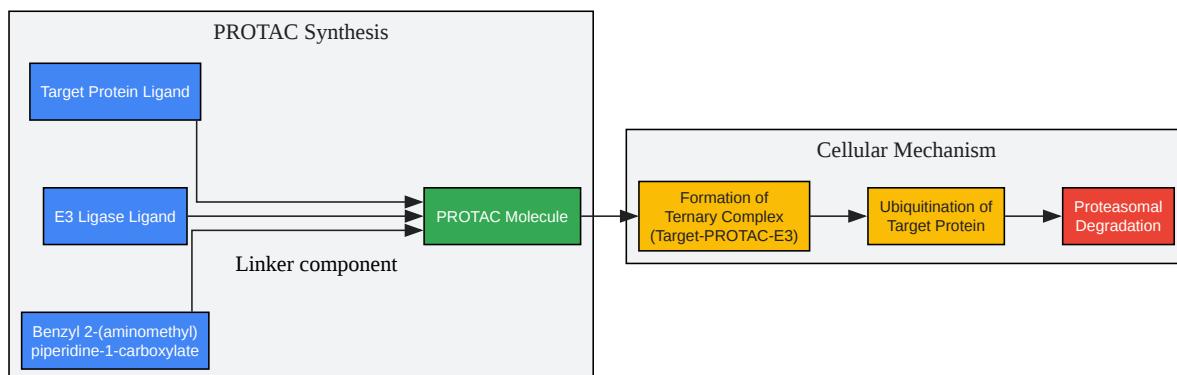

- Characterization: Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Development

Benzyl 2-(aminomethyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds.

Neurological and Psychiatric Disorders

The piperidine scaffold is a common motif in many centrally acting drugs. This compound is utilized as a building block for the synthesis of molecules that may interact with neurotransmitter receptors, making it a promising candidate for the development of treatments for neurological and psychiatric conditions.^[2] The presence of the primary amine allows for further derivatization to introduce pharmacophores that can target specific receptors or enzymes in the central nervous system.


[Click to download full resolution via product page](#)

Synthesis and potential mechanism of action in neurological disorders.

PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are an emerging therapeutic modality designed to degrade specific target proteins. A PROTAC molecule consists of a ligand for the target protein,

a ligand for an E3 ubiquitin ligase, and a linker connecting the two. **Benzyl 2-(aminomethyl)piperidine-1-carboxylate** can be employed as a component of the linker. The piperidine ring can provide a degree of rigidity and conformational constraint to the linker, which can be crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately leading to the ubiquitination and degradation of the target protein. The primary amine serves as a convenient attachment point for either the target protein ligand or the E3 ligase ligand.

[Click to download full resolution via product page](#)

Experimental workflow for the use of **Benzyl 2-(aminomethyl)piperidine-1-carboxylate** in PROTAC synthesis.

Conclusion

Benzyl 2-(aminomethyl)piperidine-1-carboxylate is a valuable and versatile building block in modern drug discovery. Its unique structural features allow for its incorporation into a wide range of molecular architectures, from CNS-active agents to sophisticated protein degraders. The ability to readily modify its primary amine functionality, combined with the conformational properties of the piperidine ring, ensures its continued importance in the development of next-generation therapeutics. Further research into its synthesis and applications is likely to uncover new opportunities for this promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-AMINOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER CAS#: 811842-18-9 [m.chemicalbook.com]
- 2. Cas 811842-18-9,2-AMINOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER | lookchem [lookchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzyl 2-(aminomethyl)piperidine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1349872#benzyl-2-aminomethyl-piperidine-1-carboxylate-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com